molecular formula C16H17N3O8 B560274 NPEC-caged-(S)-AMPA

NPEC-caged-(S)-AMPA

Cat. No.: B560274
M. Wt: 379.32 g/mol
InChI Key: LGVJRWDYNJZRRP-MYIOLCAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-nitrophenyl)ethyl caged version of (S)-AMPA, agonist at the AMPA receptor. Extinction coefficient (ε347) = 660 M-1cm-1, quantum yield (φ) = 0.64. Suitable for near-UV uncaging. No inhibition of GABA-A receptors at concentrations used experimentally.

Mechanism of Action

Target of Action

NPEC-caged-(S)-AMPA is a caged compound and a potent, selective mGluR-8a agonist . The primary target of this compound is the mGluR-8a receptor, a type of metabotropic glutamate receptor. This receptor plays a crucial role in the central nervous system, mediating neuronal excitability and synaptic plasticity.

Mode of Action

The compound is caged with a photosensitive 1-(2-nitrophenyl)ethoxycarbonyl group . Upon exposure to light, the caging group is removed, allowing the compound to interact with its target, the mGluR-8a receptor. The compound displays over 100-fold selectivity over mGlu 1-7 and shows little to no activity at NMDA and kainate receptors .

Pharmacokinetics

It is known that the compound is soluble to 100 mm in water and to 100 mm in dmso . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s activity is dependent on light exposure due to its photosensitive caging group

Properties

IUPAC Name

(2S)-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)-2-[1-(2-nitrophenyl)ethoxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O8/c1-8(10-5-3-4-6-13(10)19(24)25)26-16(23)17-12(15(21)22)7-11-9(2)27-18-14(11)20/h3-6,8,12H,7H2,1-2H3,(H,17,23)(H,18,20)(H,21,22)/t8?,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVJRWDYNJZRRP-MYIOLCAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NO1)CC(C(=O)O)NC(=O)OC(C)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)NO1)C[C@@H](C(=O)O)NC(=O)OC(C)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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